molecular formula C12H10ClN3O2S B7040229 N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide

N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B7040229
M. Wt: 295.75 g/mol
InChI Key: CJQZWDJTSCVNKO-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c1-6-9(19-12(13)15-6)11(18)16-8-4-2-7(3-5-8)10(14)17/h2-5H,1H3,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQZWDJTSCVNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoylbenzamide with 4-nitrobenzoyl chloride under controlled conditions to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This involves scaling up the laboratory procedures and using more efficient and safer reagents and solvents. The industrial process may also include additional purification steps to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide include other thiazole derivatives and benzamide analogs. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the presence of the thiazole ring and the carbamoylphenyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .

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